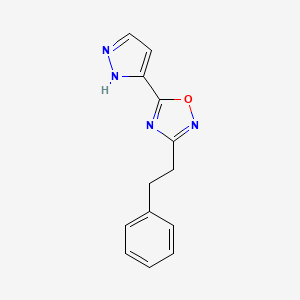
N-(3-methylbutyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as NSC-743380, is a small molecule inhibitor that has shown potential in various scientific research applications. The compound has been synthesized using different methods and has been found to have a unique mechanism of action that makes it a promising candidate for further studies.
Mecanismo De Acción
NSC-743380 has a unique mechanism of action that makes it a promising candidate for further studies. The compound binds to the N-terminal domain of HSP90, which is responsible for ATP binding and hydrolysis. This binding leads to the stabilization of the ATP-bound conformation of HSP90, which prevents the chaperone from transitioning to its ADP-bound state. This stabilization ultimately leads to the degradation of client proteins, including those that are essential for cancer cell survival.
Biochemical and Physiological Effects
NSC-743380 has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, NSC-743380 has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In vivo studies have also shown that NSC-743380 inhibits the growth of tumors in mice, indicating its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC-743380 has several advantages for lab experiments. The compound is stable, soluble in water, and has a high purity level, making it easy to work with. Additionally, NSC-743380 has been found to be selective for HSP90, which reduces the likelihood of off-target effects. However, one of the limitations of NSC-743380 is its low potency, which may require higher concentrations of the compound to achieve the desired effect.
Direcciones Futuras
For NSC-743380 include further studies to optimize its potency and selectivity for HSP90. Additionally, studies are needed to investigate the compound's potential as a cancer therapeutic in vivo and its potential use in combination with other cancer therapeutics. Finally, the compound's potential for other scientific research applications, such as neurodegenerative diseases and infectious diseases, should be explored.
Métodos De Síntesis
NSC-743380 has been synthesized using different methods. One of the most common methods involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NSC-743380 in its pure form.
Aplicaciones Científicas De Investigación
NSC-743380 has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. Studies have shown that NSC-743380 inhibits the growth of cancer cells by targeting a specific protein known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are essential for cancer cell survival. Inhibition of HSP90 by NSC-743380 leads to the degradation of these proteins and ultimately, cancer cell death.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)10-11-17-22(20,21)15-8-6-14(7-9-15)18-12-4-3-5-16(18)19/h6-9,13,17H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNYFZFUVFSBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B4930498.png)
![4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)


![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)